3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Description
The compound 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a structurally complex molecule featuring a 1,2,4-triazol-3-one core, a piperidine carboxamide scaffold, and a 3-(trifluoromethyl)phenyl substituent. The triazolone moiety is notable for its presence in bioactive molecules, including herbicides and enzyme inhibitors . The piperidine ring enhances conformational flexibility, a common feature in pharmaceuticals, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, traits critical in agrochemical and drug design .
Properties
IUPAC Name |
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O3/c1-32-11-10-28-20(31)29(17-7-8-17)18(26-28)14-4-3-9-27(13-14)19(30)25-16-6-2-5-15(12-16)21(22,23)24/h2,5-6,12,14,17H,3-4,7-11,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRIMAPOHVNTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a piperidine moiety, and trifluoromethyl and cyclopropyl substituents. These structural elements contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains. In vitro studies suggest that the compound may inhibit bacterial growth through interference with essential metabolic pathways, potentially targeting enzymes involved in cell wall synthesis or nucleic acid metabolism.
Anticancer Potential
A study conducted on a library of compounds identified this molecule as a promising candidate for anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the activation of caspases and modulation of cell cycle regulators. This finding is supported by assays conducted on multicellular spheroid models that mimic tumor environments more accurately than traditional monolayer cultures .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of CSNK2A2 (casein kinase 2), which plays a role in various cellular functions including proliferation and apoptosis. The introduction of the 1,2,4-triazole moiety enhances binding affinity and specificity compared to other scaffolds .
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against multiple pathogens. Results indicated an IC50 value in the low micromolar range against Gram-positive bacteria, demonstrating its potential as an antibiotic agent .
Case Study 2: Anticancer Activity in Spheroid Models
Research highlighted the use of multicellular spheroids to evaluate the anticancer properties of this compound. The results showed significant reduction in viability of cancer cells compared to controls, with mechanistic studies indicating involvement of mitochondrial pathways leading to cell death .
Data Tables
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A triazole ring , which is known for its diverse biological activities.
- A piperidine core , which enhances the compound's pharmacological properties.
- The presence of a trifluoromethyl group , enhancing lipophilicity and potentially improving metabolic stability.
Research indicates that this compound may exhibit a range of biological activities, including:
Antimicrobial Properties
Studies have shown that compounds with similar triazole structures can possess significant antimicrobial activity. For instance, triazoles are often used as antifungal agents. The incorporation of the cyclopropyl and trifluoromethyl groups may enhance this activity by improving the compound's interaction with microbial targets.
Anticancer Activity
The compound’s structural features suggest potential anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Preliminary studies could focus on evaluating its efficacy against different cancer cell lines.
Enzyme Inhibition
Compounds with similar frameworks have been identified as inhibitors of various enzymes involved in critical biological pathways. The potential for this compound to act as an inhibitor for enzymes related to cancer and microbial virulence factors warrants investigation.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole moiety.
- Introduction of Cyclopropyl and Trifluoromethyl Groups : These groups can be introduced via electrophilic substitution reactions or through specific coupling reactions.
- Piperidine Carboxamide Formation : This step involves coupling the triazole derivative with piperidine derivatives to yield the final product.
Antimicrobial Efficacy
A study involving a series of triazole derivatives demonstrated their efficacy against various fungal strains, suggesting that similar compounds could be effective against resistant strains due to their unique structural motifs.
Anticancer Research
Research conducted on triazole-containing compounds has shown promising results in inhibiting tumor growth in xenograft models. This highlights the potential application of the target compound in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several analogues, as identified in the evidence:
Functional Group Analysis
- Triazolone vs. Triazolinone: The target compound’s triazolone ring (partially saturated) differs from carfentrazone-ethyl’s triazolinone, which is fully unsaturated. This difference impacts electron distribution and binding affinity, with triazolinones being more common in herbicides due to their oxidative stability .
- Trifluoromethyl Groups : The trifluoromethylphenyl group in the target compound mirrors 871478-31-8, suggesting shared resistance to metabolic degradation. This group is prevalent in agrochemicals (e.g., sulfonylurea herbicides) and CNS drugs .
- Piperidine vs.
Structure-Activity Relationship (SAR) Insights
- Cyclopropyl and Methoxyethyl Groups : The cyclopropyl moiety in the target compound may enhance steric shielding, while the 2-methoxyethyl chain could improve solubility—a feature absent in 923758-14-9’s thioether analogue .
- Triazole Positioning : The 1,2,4-triazol-3-one in the target compound contrasts with 871478-31-8’s 1-methyl-1H-1,2,4-triazole, altering resonance properties and likely biological targets .
Research Findings and Implications
- Target Prediction : Tools like SimilarityLab () could prioritize testing against kinase or cytochrome P450 targets, given the prevalence of triazolones and trifluoromethyl groups in inhibitors .
- Agrochemical Potential: Structural alignment with carfentrazone-ethyl hints at herbicidal activity, though the piperidine carboxamide may redirect specificity toward mammalian targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
